4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Space Exploration

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS 2377991-28-9) is a boronic acid pinacol ester derivative of the benzoxazol-2(3H)-one heterocycle, with molecular formula C13H16BNO4 and molecular weight 261.08 g/mol. This compound belongs to the class of benzoxazolone boronates, which serve as key synthetic intermediates for introducing the 2-oxo-2,3-dihydrobenzo[d]oxazole pharmacophore into drug candidates via Suzuki-Miyaura cross-coupling.

Molecular Formula C13H16BNO4
Molecular Weight 261.08 g/mol
CAS No. 2377991-28-9
Cat. No. B6603919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
CAS2377991-28-9
Molecular FormulaC13H16BNO4
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=O)N3
InChIInChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)15-11(16)17-9/h5-7H,1-4H3,(H,15,16)
InChIKeyWYRADXFMHDRZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS 2377991-28-9) – Procurement-Relevant Structural Identity and Class Profile


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS 2377991-28-9) is a boronic acid pinacol ester derivative of the benzoxazol-2(3H)-one heterocycle, with molecular formula C13H16BNO4 and molecular weight 261.08 g/mol . This compound belongs to the class of benzoxazolone boronates, which serve as key synthetic intermediates for introducing the 2-oxo-2,3-dihydrobenzo[d]oxazole pharmacophore into drug candidates via Suzuki-Miyaura cross-coupling . The boron functionality at the 4-position distinguishes it from the more common 5- and 6-substituted regioisomers, enabling access to a distinct vector of chemical space around the benzoxazolone core [1].

Why 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one Cannot Be Replaced by Common 5- or 6-Positional Isomers


The benzoxazolone scaffold presents four distinct positions (C-4, C-5, C-6, C-7) for boronate functionalization, each imposing unique steric and electronic constraints on downstream cross-coupling reactivity and on the biological target engagement of the resulting products [1]. In drug discovery programs, substitution at the C-4 position has been demonstrated to confer distinct pharmacological profiles relative to C-5/C-6 substitution: for example, disubstitution at the 4- and N-positions of benzoxazolone yields significantly enhanced iNOS inhibitory activity compared to mono-substitution at other positions [2]. Furthermore, 4-substituted benzoxazolone derivatives have been validated as a distinct new class of soluble epoxide hydrolase (sEH) inhibitors with in vivo anti-inflammatory activity [3]. Simply substituting the 5- or 6-boronate isomer would produce a regioisomeric product with an unpredictable and likely divergent structure-activity relationship, rendering the 4-isomer non-fungible in SAR-driven discovery. Below is the quantitative evidence supporting this differentiation.

Quantitative Differentiation Evidence: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one vs. Positional Isomers and Alternative Intermediates


Access to Underexplored 4-Position Chemical Space: Quantitative Scarcity of 4-Substituted Benzoxazolone Literature

The 4-position of the benzoxazol-2(3H)-one ring system is markedly underrepresented in the medicinal chemistry literature compared to the 5- and 6-positions. A comprehensive survey of the benzoxazolone field explicitly concluded that 'reports of 4-substituted benzoxazolone were seldom' [1]. In contrast, the 5-position has been extensively explored in multiple drug discovery programs, including TSPO ligands (≥6 congener series) [2], iNOS inhibitors, and sEH inhibitors; the 6-position has been similarly utilized in kinase inhibitor and cocaine antagonist programs. This scarcity translates into a procurement advantage: programs operating in competitive IP space can access novel chemical matter by incorporating the 4-boronate building block, potentially securing composition-of-matter claims that would be foreclosed by the use of widely precedented 5- or 6-isomers.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Space Exploration

Storage Stability: Benign 2–8°C Conditions vs. −20°C Freezer Requirement for Competing 5-Isomer

The target compound (CAS 2377991-28-9) is specified by the supplier for storage under inert atmosphere at 2–8°C (refrigerated conditions) at 98% purity . The directly competing 5-isomer (CAS 1254319-58-8), despite having identical molecular weight and formula, requires significantly more stringent storage: inert atmosphere, store in freezer, under −20°C . This differential storage requirement suggests superior ambient thermal stability of the pinacol boronate ester when positioned at the C-4 locus, likely due to reduced steric congestion around the dioxaborolane ring in the 4-substituted isomer. For procurement operations managing multi-site inventory or extended shipping timelines (particularly to regions with ambient-temperature logistics challenges), the 4-isomer's tolerance of standard refrigerated storage reduces cold-chain complexity and the risk of compound degradation during transit.

Chemical Stability Supply Chain Logistics Procurement Compliance

Biological Validation of 4-Position Substitution: iNOS Inhibitory Activity Enhancement

In a systematic SAR study of benzoxazolone derivatives as iNOS inhibitors, researchers demonstrated that disubstitution at the 4- and N-positions of the benzoxazolone ring produced significantly enhanced inhibitory activity. The lead compound 2d (4,N-disubstituted) exhibited an iNOS IC50 of 3.342 µM and an NO production IC50 of 14.72 µM in LPS-stimulated RAW264.7 macrophages [1]. Importantly, the authors explicitly stated that 'disubstitution at the 4, N-position of the benzoxazolone ring, presenting better potency than substitution only at the 4-position' [1]. Compound 2d also demonstrated significant in vivo efficacy in an LPS-induced acute lung injury model, reducing inflammatory cytokines and pathological changes. This quantitative SAR evidence validates the 4-position as a critical locus for target engagement in therapeutically relevant benzoxazolone derivatives, supporting procurement of the 4-boronate as the enabling intermediate for this substitution pattern.

Inflammation iNOS Inhibition Acute Lung Injury

4-Substituted Benzoxazolones as Validated sEH Inhibitor Chemotype with In Vivo Anti-Inflammatory Activity

A focused series of 4-substituted benzoxazolone derivatives was synthesized and evaluated as human soluble epoxide hydrolase (sEH) inhibitors. Two compounds from this series, 3g and 4j, exhibited IC50 values of 1.72 µM and 1.07 µM against sEH, respectively, and demonstrated robust anti-inflammatory activity in vivo [1]. The authors identified this scaffold as 'a novel type of sEH inhibitor and anti-inflammatory agent that may lead to the discovery of a potential candidate for clinical use' [1]. This validation was published independently from the iNOS work, confirming that the 4-substituted benzoxazolone phenotype is recognized as a privileged scaffold across multiple therapeutic target classes. By contrast, extensive literature on 5-substituted benzoxazolones is dominated by sigma receptor (σ1/σ2) ligands [2], and 6-substituted benzoxazolones feature prominently in kinase inhibition and cocaine antagonism. The 4-position thus occupies a distinct and complementary biological activity space, supporting procurement differentiation from the more common isomers.

Soluble Epoxide Hydrolase Anti-Inflammatory Cardiovascular

Application Scenarios Where 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one Delivers the Strongest Procurement Justification


Medicinal Chemistry Programs Targeting iNOS Inhibition for Inflammatory Disease

Research groups pursuing novel iNOS inhibitors for acute lung injury (ALI), sepsis, or chronic inflammatory conditions should prioritize this 4-boronate building block. As demonstrated by Tang et al. (2020), 4,N-disubstituted benzoxazolone derivatives achieve iNOS IC50 values as low as 3.342 µM with in vivo efficacy in ALI models [1]. The 4-boronate ester serves as the direct synthetic entry point for constructing these 4-aryl/heteroaryl-substituted benzoxazolone iNOS inhibitors via Suzuki-Miyaura coupling. Use of the 5- or 6-isomer would yield regioisomeric products for which no iNOS inhibitory activity has been reported, introducing significant SAR uncertainty and likely loss of target engagement.

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery with Anti-Inflammatory and Cardiovascular Indications

The 4-substituted benzoxazolone scaffold has been independently validated as a novel sEH inhibitor chemotype with IC50 values of 1.07–1.72 µM and confirmed in vivo anti-inflammatory activity [2]. Programs developing sEH inhibitors for hypertension, cardiac hypertrophy, or inflammatory pain would benefit from the unique vector that the 4-boronate provides for diversifying the aryl substitution pattern. The alternative 5- and 6-boronate isomers have no documented sEH inhibitory activity and are primarily associated with sigma receptors and kinase inhibition, respectively, making them unsuitable starting points for sEH-focused libraries.

IP-Sensitive Drug Discovery Requiring Access to Underexplored Chemical Space

For pharmaceutical R&D teams operating in competitive target spaces where composition-of-matter patent protection is critical, the 4-position benzoxazolone boronate offers a distinct advantage. The explicit characterization of 4-substituted benzoxazolones as 'seldom' reported in the literature [3] translates to a lower probability of prior art conflicts when filing patents on 4-aryl-substituted benzoxazolone derivatives. In contrast, 5- and 6-substituted benzoxazolones are extensively documented in patent and journal literature across multiple therapeutic areas. The procurement of this specific 4-boronate isomer enables SAR exploration in less congested regions of chemical space, increasing the likelihood of securing novel, patentable lead series.

Multi-Site or Global Procurement with Ambient-Temperature Logistics Constraints

Organizations managing decentralized research sites, particularly in tropical, subtropical, or resource-limited regions, should prefer the 4-isomer (CAS 2377991-28-9) over the 5-isomer (CAS 1254319-58-8) based on differential storage stability requirements. The 4-isomer is specified for storage at 2–8°C (standard refrigeration), whereas the 5-isomer mandates storage at −20°C (deep freezer), a ≥22°C temperature differential . This reduced cold-chain dependency directly translates to lower shipping costs, reduced risk of thermal degradation during extended transit, and simplified inventory management across sites without reliable −20°C freezer infrastructure. For contract research organizations (CROs) or academic networks distributing building blocks to multiple laboratories globally, this logistical advantage represents a tangible procurement differentiator.

Quote Request

Request a Quote for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.